N-Cyclohexylbenzanilide
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Overview
Description
N-Cyclohexylbenzanilide is an organic compound with the molecular formula C19H21NO. It is a member of the benzanilide family, characterized by the presence of a benzoyl group attached to an aniline. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexylbenzanilide can be synthesized through the condensation reaction between benzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to expedite the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzanilides depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexylbenzanilide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Cyclohexylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-Cyclohexylbenzanilide can be compared with other benzanilide derivatives, such as:
N-Phenylbenzanilide: Similar in structure but lacks the cyclohexyl group, leading to different chemical and biological properties.
N-Methylbenzanilide: Contains a methyl group instead of a cyclohexyl group, resulting in variations in reactivity and applications.
N-Benzylbenzanilide: Features a benzyl group, which influences its solubility and interaction with biological targets.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
CAS No. |
94593-61-0 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H21NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
BXTPUORHAAIVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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